molecular formula C9H6ClFN2 B13258291 4-Chloro-7-fluoro-8-methylquinazoline

4-Chloro-7-fluoro-8-methylquinazoline

Cat. No.: B13258291
M. Wt: 196.61 g/mol
InChI Key: GJPGBOXWPYNLAT-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-8-methylquinazoline is a synthetic quinazoline derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. Quinazoline-based compounds are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities and presence in many biologically active molecules and approved therapeutics . The chloro group at the 4-position is a reactive site that allows for facile functionalization, typically through nucleophilic aromatic substitution, to create a library of novel compounds for biological screening . This makes the compound a valuable precursor for developing potential pharmacologically active agents. Researchers utilize such chloroquinazoline intermediates in the synthesis of molecules targeted at various disease pathways. Recent scientific literature highlights the significant interest in quinazoline derivatives for their potential as inhibitors of various cellular targets, including kinase enzymes, and for exhibiting antitumor, antimicrobial, and anti-inflammatory properties . The specific pattern of substituents on this compound—combining chloro, fluoro, and methyl groups—may be explored to fine-tune the physicochemical properties and biological activity of resulting molecules, influencing factors such as lipophilicity, metabolic stability, and target binding affinity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-7-fluoro-8-methylquinazoline

InChI

InChI=1S/C9H6ClFN2/c1-5-7(11)3-2-6-8(5)12-4-13-9(6)10/h2-4H,1H3

InChI Key

GJPGBOXWPYNLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CN=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-8-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides . This reaction proceeds smoothly under moderate to excellent yields with a wide range of substrate compatibility.

Industrial Production Methods

Industrial production methods for 4-Chloro-7-fluoro-8-methylquinazoline are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-8-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can produce quinazoline N-oxides or reduced quinazolines.

Scientific Research Applications

4-Chloro-7-fluoro-8-methylquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-8-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a tyrosine kinase inhibitor, which interferes with the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 4-chloro-7-fluoro-8-methylquinazoline and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Features Reference
4-Chloro-7-fluoro-8-methylquinazoline Cl (4), F (7), CH₃ (8) C₉H₆ClFN₂ 200.61* Hypothetical structure; methyl enhances lipophilicity N/A
2,4-Dichloro-7-fluoroquinazoline Cl (2,4), F (7) C₈H₃Cl₂FN₂ 221.03 Planar structure; π-π stacking (3.8476 Å centroid distance) [1]
2,4-Dichloro-6-methylquinazoline Cl (2,4), CH₃ (6) C₉H₅Cl₂N₂ 218.06 High structural similarity (0.87); methyl at position 6 [3]
4-Chloro-7-(trifluoromethyl)quinazoline Cl (4), CF₃ (7) C₉H₄ClF₃N₂ 236.59 Bulkier CF₃ group reduces planarity; lower similarity (0.84) [3]
4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Cl (4), F (7), OCH₃ (6), CH₃ (2) C₁₀H₈ClFN₂O 234.64 Methoxy increases polarity; SMILES: CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)F [4]
2,4-Dichloro-7-fluoro-8-methylquinazoline Cl (2,4), F (7), CH₃ (8) C₉H₅Cl₂FN₂ 231.05 Additional Cl at position 2; stored under inert gas [5]

*Calculated based on substituent contributions.

Electronic and Physicochemical Properties

  • Planarity and Crystal Packing : 2,4-Dichloro-7-fluoroquinazoline exhibits a planar structure with π-π stacking (centroid distance: 3.8476 Å), enhancing crystalline stability . Methyl or methoxy substituents (e.g., in 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline) may disrupt planarity, reducing stacking efficiency .
  • Lipophilicity : Methyl groups (e.g., at position 8 in the target compound) increase lipophilicity (LogP ~2.5–3.0 estimated), whereas methoxy groups (e.g., 6-methoxy in CID 119086395) introduce polarity, lowering LogP .
  • Reactivity : Chlorine at position 4 is a common leaving group in nucleophilic substitution reactions, critical for synthesizing kinase inhibitors . The trifluoromethyl group in 4-chloro-7-(trifluoromethyl)quinazoline enhances electron-withdrawing effects, altering reactivity patterns .

Biological Activity

4-Chloro-7-fluoro-8-methylquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-7-fluoro-8-methylquinazoline includes a chloro group at the 4-position, a fluoro group at the 7-position, and a methyl group at the 8-position of the quinazoline ring. This configuration significantly influences its biological properties, particularly its interactions with biological targets.

Quinazoline derivatives are known to interact with various molecular targets, primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. The mechanisms by which 4-Chloro-7-fluoro-8-methylquinazoline exerts its biological effects include:

  • Inhibition of Tyrosine Kinases : Many quinazoline compounds act as inhibitors of tyrosine kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Interaction with Cytochrome P450 Enzymes : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, impacting drug metabolism and potentially leading to significant drug-drug interactions .

Biological Activities

The biological activities of 4-Chloro-7-fluoro-8-methylquinazoline have been explored in various studies, highlighting its potential as an anticancer agent. Key findings include:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values indicate potent activity, suggesting its potential as a therapeutic agent .
  • Antibacterial and Antifungal Properties : Quinazoline derivatives have also shown promise in exhibiting antibacterial and antifungal activities. The presence of halogen substituents enhances these properties by improving lipophilicity and membrane permeability .

Case Studies

Several case studies have investigated the efficacy of 4-Chloro-7-fluoro-8-methylquinazoline in various biological contexts:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cell lines, revealing significant inhibition of cell growth with IC50 values around 10 μM for MCF-7 cells .
  • Comparison with Other Quinazolines :
    • Comparative analysis with structurally similar compounds showed that 4-Chloro-7-fluoro-8-methylquinazoline has enhanced anticancer activity compared to other derivatives lacking similar substituents .

Data Table: Biological Activities of Quinazoline Derivatives

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
4-Chloro-7-fluoro-8-methylquinazolineChloro at position 4; fluoro at position 7; methyl at position 8Anticancer~10 (MCF-7)
4-Chloro-6-methoxy-2-methylquinazolineChloro at position 4; methoxy at position 6AnticancerNot specified
2,4-Dichloro-6-methoxyquinazolineTwo chloro groups; methoxy at position 6AntimicrobialNot specified
4-Fluoro-6-methoxyquinazolineFluoro at position 4; methoxy at position 6Potential anti-inflammatoryNot specified

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